An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2] The incorporation of a cyclopropyl group at the 3-position of the 1,2,4-triazole ring introduces a degree of conformational rigidity and lipophilicity that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical properties of 3-Cyclopropyl-1H-1,2,4-triazole, a building block of interest in modern drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental principles and detailed experimental protocols for its characterization. The insights provided herein are designed to empower researchers to thoroughly evaluate this and similar molecules for their potential as scaffolds in the development of novel therapeutics.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Molecular Structure:
Caption: 2D Structure of 3-Cyclopropyl-1H-1,2,4-triazole
Table 1: Chemical Identifiers of 3-Cyclopropyl-1H-1,2,4-triazole
| Identifier | Value | Source |
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| SMILES | C1CC1C2=NN=CN2 | |
| InChI | InChI=1S/C5H7N3/c1-2-4(1)5-7-3-6-8-5/h3-4H,1-2H2,(H,6,7,8) | |
| CAS Number | 1211390-33-8 | [3] |
Synthesis of 3-Cyclopropyl-1H-1,2,4-triazole
A robust synthetic route is crucial for obtaining high-purity material for physicochemical and biological evaluation. While various methods exist for the synthesis of 1,2,4-triazoles, a common and effective approach for 3-substituted derivatives involves the cyclization of an amidine with a hydrazine derivative.
Recommended Synthetic Protocol:
A potential synthetic route to 3-Cyclopropyl-1H-1,2,4-triazole involves the reaction of cyclopropanecarboximidohydrazide with formic acid or a derivative.
Caption: Synthetic scheme for 3-Cyclopropyl-1H-1,2,4-triazole.
Step-by-Step Methodology:
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Formation of Cyclopropanecarboximidohydrazide: This intermediate can be prepared from cyclopropanecarbonitrile. The nitrile is first converted to the corresponding imidate ester hydrochloride by reaction with ethanol in the presence of anhydrous HCl (Pinner reaction). The resulting imidate is then reacted with hydrazine hydrate to yield cyclopropanecarboximidohydrazide.
-
Cyclization: The cyclopropanecarboximidohydrazide is then heated with an excess of formic acid. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The excess formic acid is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 3-Cyclopropyl-1H-1,2,4-triazole.
Causality of Experimental Choices: The use of formic acid provides the one-carbon unit necessary to form the triazole ring. The choice of a two-step procedure via the imidate and then cyclization often provides cleaner reactions and higher yields compared to one-pot approaches. Purification by column chromatography is essential to remove any unreacted starting materials or side products, ensuring the high purity required for accurate physicochemical measurements.
Physicochemical Properties and Their Significance in Drug Discovery
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter in drug design. It influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (logP) is the most common measure of lipophilicity.
Predicted Lipophilicity:
A predicted XlogP value of 0.6 is available for 3-Cyclopropyl-1H-1,2,4-triazole from the PubChemLite database.[4] This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character.
Experimental Determination of logP (Shake-Flask Method):
The shake-flask method is the gold standard for experimental logP determination.
Caption: Workflow for experimental logP determination.
Detailed Protocol:
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Preparation of Phases: Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 3-Cyclopropyl-1H-1,2,4-triazole in the aqueous phase at a known concentration.
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Partitioning: In a glass flask, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.
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Equilibration: Shake the flask at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH is governed by its pKa value(s). This property profoundly impacts solubility, membrane permeability, and receptor binding. 1,2,4-triazoles are amphoteric, meaning they can act as both weak acids and weak bases.[5]
Expected pKa:
The parent 1,2,4-triazole has a pKa for the protonated species of approximately 2.45 and a pKa for the neutral molecule of around 10.26.[5] The electron-donating nature of the cyclopropyl group at the 3-position is expected to slightly increase the basicity (increase the pKa of the conjugate acid) and decrease the acidity (increase the pKa of the neutral molecule) compared to the unsubstituted 1,2,4-triazole.
Experimental Determination of pKa (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining pKa values.
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve an accurately weighed amount of 3-Cyclopropyl-1H-1,2,4-triazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
-
Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.
-
Titration (for acidic pKa): Titrate a separate sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development.
Expected Solubility:
The presence of the nitrogen atoms in the triazole ring allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. The cyclopropyl group will likely decrease the aqueous solubility compared to the parent 1,2,4-triazole due to its nonpolar nature. The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.
Experimental Determination of Thermodynamic Solubility:
The shake-flask method is also the standard for determining thermodynamic solubility.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid 3-Cyclopropyl-1H-1,2,4-triazole to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis are essential for structural confirmation and assessment of purity and stability.
Table 2: Key Physicochemical Properties of 3-Cyclopropyl-1H-1,2,4-triazole (Predicted and Expected)
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| Melting Point (°C) | Not available; expected to be a solid at room temperature. | Influences formulation and stability. |
| Boiling Point (°C) | Not available. | Relevant for purification and stability at high temperatures. |
| XlogP | 0.6 | Indicates balanced lipophilicity, favorable for cell permeability. |
| pKa (acidic) | > 10.26 | Determines the ionization state in different biological compartments. |
| pKa (basic) | > 2.45 | Influences solubility and potential for salt formation. |
| Aqueous Solubility | Expected to be moderate. | Crucial for oral absorption and formulation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.
Expected ¹H NMR Spectral Features:
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Triazole Ring Proton: A singlet in the aromatic region (typically δ 8.0-9.0 ppm).
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Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm) for the CH and CH₂ groups of the cyclopropyl ring.
-
N-H Proton: A broad singlet that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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Triazole Ring Carbons: Two signals in the downfield region (typically δ 140-160 ppm).
-
Cyclopropyl Carbons: Signals in the upfield region (typically δ 0-15 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data:
The PubChemLite database provides predicted m/z values for various adducts of 3-Cyclopropyl-1H-1,2,4-triazole:[4]
-
[M+H]⁺: 110.07127
-
[M+Na]⁺: 132.05321
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[M-H]⁻: 108.05672
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
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N-H stretch: A broad band around 3100-3300 cm⁻¹.
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C-H stretch (cyclopropyl and aromatic): Bands around 2900-3100 cm⁻¹.
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C=N and N=N stretches (triazole ring): Bands in the region of 1400-1600 cm⁻¹.
Conclusion
References
-
PubChemLite. 3-cyclopropyl-1h-1,2,4-triazole (C5H7N3). [Link]
-
Wikipedia. 1,2,4-Triazole. [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. J. Fac. Pharm. Ankara, 46(2), 308-321.
-
NIST WebBook. 1H-1,2,4-Triazole, 3-propyl-. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]
-
A Comprehensive review on 1, 2,4 Triazole. [Link]
- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1422.
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 1211390-33-8|3-Cyclopropyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 3-cyclopropyl-1h-1,2,4-triazole (C5H7N3) [pubchemlite.lcsb.uni.lu]
- 5. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
